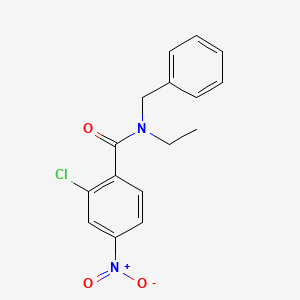

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Description

Properties

Molecular Formula |

C16H15ClN2O3 |

|---|---|

Molecular Weight |

318.75 g/mol |

IUPAC Name |

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide |

InChI |

InChI=1S/C16H15ClN2O3/c1-2-18(11-12-6-4-3-5-7-12)16(20)14-9-8-13(19(21)22)10-15(14)17/h3-10H,2,11H2,1H3 |

InChI Key |

XXEMVWJWUFWUQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with N Benzyl 4 Nitrobenzamide:this Analog Has the N Benzyl Group and the 4 Nitro Group but Lacks the 2 Chloro Substituent. the 4 Nitro Group Provides Strong Electronic Activation. the Absence of the Ortho Chloro Group Would Slightly Reduce the Overall Electron Withdrawing Effect and Also Lessen Any Potential Steric Hindrance Near the Carbonyl Group Caused by the Ortho Substituent. the Reactivity Would Likely Be High, but Slightly Lower Than That of the Target Compound Due to the Missing Inductive Effect of the Chlorine.

Investigation of Structural Modifications and Their Influence on Chemical Reactivity of N Benzyl 2 Chloro N Ethyl 4 Nitrobenzamide Derivatives

Systematic Alteration of N-benzyl and N-ethyl Substituents and Their Effects on Reactivity

The N-benzyl and N-ethyl groups attached to the amide nitrogen in N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide play a crucial role in defining the steric and electronic environment around the carbonyl group. Altering these substituents can significantly impact the amide's reactivity towards nucleophilic acyl substitution and other chemical transformations.

The reactivity of amides is influenced by the electronic nature of the nitrogen substituents. The nitrogen lone pair's ability to delocalize into the adjacent carbonyl group reduces the electrophilicity of the carbonyl carbon. The N-benzyl group, with its phenyl ring, can participate in resonance, which can influence the electron density at the nitrogen atom. However, the primary influence of the N-benzyl and N-ethyl groups is often steric.

The presence of two substituents on the amide nitrogen, as in the case of N,N-disubstituted amides, creates steric hindrance around the carbonyl carbon. This steric congestion can impede the approach of nucleophiles, thereby decreasing the rate of nucleophilic acyl substitution reactions compared to primary or secondary amides. The bulkier benzyl (B1604629) group, in comparison to the ethyl group, is expected to contribute more significantly to this steric shielding.

Systematic replacement of the N-benzyl or N-ethyl group with other alkyl or aryl substituents would likely lead to predictable changes in reactivity based on the steric bulk and electronic properties of the new substituent. For instance, replacing the N-ethyl group with a larger alkyl group, such as an isopropyl or tert-butyl group, would be expected to further decrease the rate of reactions sensitive to steric hindrance. Conversely, replacing the N-benzyl group with a smaller alkyl group might enhance reactivity by reducing steric congestion.

The electronic effects of substituents on the N-benzyl group can also modulate reactivity. Electron-donating groups on the phenyl ring of the benzyl substituent would increase electron density on the nitrogen, potentially enhancing its electron-donating resonance effect and slightly decreasing the carbonyl's electrophilicity. Conversely, electron-withdrawing groups would have the opposite effect, making the carbonyl carbon more susceptible to nucleophilic attack.

| N-Substituent 1 | N-Substituent 2 | Predicted Steric Hindrance | Predicted Electronic Effect on Carbonyl Carbon | Predicted Relative Reactivity (Nucleophilic Acyl Substitution) |

|---|---|---|---|---|

| Benzyl | Ethyl | Moderate | Baseline | Baseline |

| Benzyl | Methyl | Lower | Slightly more electrophilic | Higher |

| Benzyl | Isopropyl | Higher | Slightly less electrophilic | Lower |

| Phenyl | Ethyl | Moderate | More electrophilic | Higher |

| Methyl | Ethyl | Lower | Slightly more electrophilic | Higher |

Modifications of the Benzoyl Moiety

The benzoyl moiety, consisting of the benzene (B151609) ring and the carbonyl group, is the core of the this compound molecule. Modifications to this part of the structure, particularly the substituents on the benzene ring, have a profound impact on the compound's chemical reactivity. The nature and position of these substituents can alter the electronic properties of the carbonyl group, influencing its susceptibility to nucleophilic attack.

The benzoyl group's reactivity is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the benzene ring increase the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease its electrophilicity and thus reduce reactivity.

In the case of this compound, the benzoyl ring is substituted with a chloro group at the 2-position and a nitro group at the 4-position. Both of these are electron-withdrawing groups, which significantly activate the carbonyl group towards nucleophilic attack compared to an unsubstituted benzamide (B126).

Further modifications to the benzoyl moiety could involve:

Changing the position of the substituents: Moving the chloro or nitro group to a different position on the ring would alter their electronic influence. For example, a nitro group at the 3-position (meta) would have a less pronounced activating effect compared to the 4-position (para) due to the lack of direct resonance withdrawal.

Introducing different substituents: Replacing the chloro or nitro groups with other electron-withdrawing groups (e.g., -CN, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) would predictably alter the reactivity.

Adding more substituents: The introduction of additional groups on the benzoyl ring would further modify the electronic and steric landscape of the molecule.

These modifications can be quantitatively assessed using Hammett plots, which correlate reaction rates or equilibrium constants with the electronic properties of the substituents.

Impact of Halogen and Nitro Substituents on Electronic Properties and Chemical Transformations

The chloro and nitro substituents on the benzoyl ring of this compound have a dominant influence on its electronic properties and, consequently, its chemical reactivity.

Electronic Effects:

Inductive Effect (-I): Both the chlorine atom and the nitro group are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring through the sigma bonds, increasing the electrophilicity of the carbonyl carbon.

Resonance Effect (-R): The nitro group at the para-position exhibits a strong electron-withdrawing resonance effect. It can delocalize the pi-electrons of the benzene ring onto its oxygen atoms, further increasing the positive charge on the carbonyl carbon. The chlorine atom at the ortho-position also has a resonance effect, but it is a weak electron-donating effect due to its lone pairs, which is generally outweighed by its strong inductive effect.

The combined electron-withdrawing nature of the chloro and nitro groups makes the carbonyl carbon of this compound significantly more electrophilic than that of an unsubstituted benzamide. This enhanced electrophilicity facilitates nucleophilic acyl substitution reactions.

Influence on Chemical Transformations:

The increased electrophilicity of the carbonyl carbon makes the amide more susceptible to hydrolysis, both under acidic and basic conditions. The rate of hydrolysis would be expected to be significantly faster than that of N,N-disubstituted benzamides lacking these electron-withdrawing groups.

Furthermore, the presence of the nitro group can influence reactions at other sites of the molecule. For instance, the nitro group itself can be a site for chemical transformation, such as reduction to an amino group. The electronic environment created by the chloro and nitro substituents can also affect the reactivity of the N-benzyl group, for example, in reactions involving the benzylic protons.

| Spectroscopic Technique | Key Features and Assignments |

|---|---|

| FTIR (cm⁻¹) | ~1614-1692 (C=O stretching of amide), ~1506-1587 (asymmetric NO₂ stretching), ~1302-1378 (symmetric NO₂ stretching) |

| ¹H NMR (δ, ppm) | Aromatic protons of the 2-chloro-4-nitrobenzoyl moiety typically appear in the downfield region (~7.50-8.50 ppm) due to the deshielding effect of the electron-withdrawing groups. |

| ¹³C NMR (δ, ppm) | The carbonyl carbon signal would be expected in the range of ~160-170 ppm. Aromatic carbons attached to the chloro and nitro groups would show characteristic chemical shifts. |

Data inferred from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which have a similar substitution pattern on the benzoyl ring. nih.gov

Comparative Studies with Analogous Benzamide Structures

To better understand the influence of the various structural components of this compound on its reactivity, it is instructive to compare it with analogous benzamide structures.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide to achieve high yields and purity?

- Methodological Answer : Synthesis requires precise control of temperature (typically 50–80°C), solvent selection (e.g., dichloromethane or acetonitrile for solubility), and reaction time (12–24 hours). Inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of nitro or amide groups. Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while purification via column chromatography or HPLC resolves byproducts .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and molecular structure. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (>95% purity threshold) and melting point analysis. Infrared (IR) spectroscopy identifies functional groups like nitro (–NO₂) and amide (–CONH–) .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?

- Methodological Answer : Use phase-separation techniques (e.g., aqueous/organic extraction) for polar intermediates. For sensitive intermediates prone to degradation, low-temperature crystallization or flash chromatography under inert conditions is recommended. Intermediate stability should be verified via TLC and NMR at each step .

Advanced Research Questions

Q. What role does the nitro group at the 4-position play in the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing nitro group stabilizes negative charges in intermediates, influencing reaction pathways (e.g., nucleophilic aromatic substitution). Computational studies (DFT) can map electron density distributions and predict sites for electrophilic or nucleophilic attack. Comparative studies with non-nitro analogs (e.g., methyl or methoxy derivatives) reveal differences in reactivity .

Q. How can computational methods like density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP functional) model molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. Solvent effects are incorporated using polarizable continuum models (PCM). These simulations guide hypotheses about regioselectivity in reactions (e.g., preference for substitution at chloro vs. nitro positions) .

Q. What strategies resolve contradictions in crystallographic data for structurally similar benzamide derivatives?

- Methodological Answer : Cross-validate data using multiple refinement software (e.g., SHELXL vs. OLEX2). For ambiguous electron density regions (e.g., disordered ethyl or benzyl groups), apply constraints (rigid-body refinement) or use twinning protocols. Compare results with structurally analogous compounds in databases like the Cambridge Structural Database (CSD) .

Q. How can researchers design structure-activity relationship (SAR) studies to explore bioactivity?

- Methodological Answer : Synthesize derivatives with substituent variations (e.g., replacing chloro with fluoro or altering benzyl/ethyl groups). Test biological activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP). Molecular docking predicts binding interactions with target proteins .

Data Analysis and Experimental Design

Q. What protocols address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : For conflicting NMR signals (e.g., overlapping peaks), use 2D techniques (COSY, HSQC) to resolve connectivity. If crystallographic data conflicts with NMR (e.g., unexpected bond lengths), re-examine sample purity and consider polymorphism. Validate via independent synthesis and characterization .

Q. How can reaction mechanisms for chloro-nitrobenzamide derivatives be experimentally verified?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in nitro groups) tracks oxygen migration. Kinetic studies (variable-temperature NMR) identify rate-determining steps. Trapping intermediates (e.g., using TEMPO for radical pathways) or computational transition-state modeling provides mechanistic evidence .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.